N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]ethanediamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is a complex organic compound with a unique structure that includes both dimethoxyphenyl and dimethylaminophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxyphenethylamine with an appropriate acylating agent to form an intermediate, which is then reacted with 4-(dimethylamino)benzaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide exerts its effects involves interactions with specific molecular targets. These may include binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: Another related compound with distinct chemical properties.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N’-[4-(dimethylamino)phenyl]ethanediamide is unique due to its combination of dimethoxyphenyl and dimethylaminophenyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-N'-[4-(dimethylamino)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5/c1-23(2)15-8-6-14(7-9-15)22-20(26)19(25)21-12-16(24)13-5-10-17(27-3)18(11-13)28-4/h5-11,16,24H,12H2,1-4H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPLIEKGNBOMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=C(C=C2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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